Colchicine, 1-demethyl-
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Overview
Description
Colchicine, 1-demethyl-, is a derivative of colchicine, a well-known alkaloid extracted from plants such as Colchicum autumnale (autumn crocus) and Gloriosa superba (glory lily). Colchicine and its derivatives have been used for centuries in traditional medicine, primarily for their anti-inflammatory and anti-mitotic properties. Colchicine, 1-demethyl-, retains many of the pharmacological activities of colchicine but with some modifications that may enhance its therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Colchicine, 1-demethyl-, typically involves the regioselective demethylation of colchicine. One common method employs microbial transformation using strains such as Streptomyces griseus ATCC 13273, which can catalyze the demethylation at specific positions on the colchicine molecule . This biotransformation is advantageous due to its high regioselectivity and environmental friendliness compared to traditional chemical methods.
Industrial Production Methods
Industrial production of Colchicine, 1-demethyl-, often involves a combination of chemical and biotechnological approaches. The initial steps may include the extraction of colchicine from plant sources, followed by chemical modifications and microbial transformations to achieve the desired demethylation. The use of biocatalysts such as Bacillus megaterium has been reported to enhance the efficiency and selectivity of the demethylation process .
Chemical Reactions Analysis
Types of Reactions
Colchicine, 1-demethyl-, undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its pharmacological properties.
Reduction: Reduction reactions can be used to modify specific functional groups, such as ketones or aldehydes, to alcohols.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in the chemical reactions of Colchicine, 1-demethyl-, include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired regioselectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific modifications being targeted. For example, oxidation may produce hydroxylated derivatives, while reduction can yield alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s pharmacological profile.
Scientific Research Applications
Colchicine, 1-demethyl-, has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the effects of demethylation on the pharmacological properties of colchicine derivatives.
Biology: The compound is investigated for its effects on cellular processes, particularly its anti-mitotic activity, which can inhibit cell division.
Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in quality control processes.
Mechanism of Action
The mechanism of action of Colchicine, 1-demethyl-, involves its interaction with tubulin, a protein that is essential for microtubule formation. By binding to tubulin, the compound disrupts the polymerization of microtubules, leading to the inhibition of cell division. This anti-mitotic activity is the basis for its use in treating conditions such as gout and certain cancers . Additionally, Colchicine, 1-demethyl-, may interfere with the assembly of the inflammasome complex in neutrophils and monocytes, reducing the production of inflammatory cytokines .
Comparison with Similar Compounds
Colchicine, 1-demethyl-, is compared with other colchicine derivatives such as:
Colchicine: The parent compound, known for its anti-inflammatory and anti-mitotic properties.
3-demethylcolchicine: Another demethylated derivative with similar pharmacological activities.
Thiocolchicoside: A semi-synthetic derivative with enhanced anti-inflammatory and muscle relaxant properties.
The uniqueness of Colchicine, 1-demethyl-, lies in its specific demethylation pattern, which may confer distinct pharmacological properties and therapeutic advantages over other derivatives.
Properties
IUPAC Name |
N-(1-hydroxy-2,3,10-trimethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO6/c1-11(23)22-15-7-5-12-9-18(27-3)21(28-4)20(25)19(12)13-6-8-17(26-2)16(24)10-14(13)15/h6,8-10,15,25H,5,7H2,1-4H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGLDJTYPTSDFND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)O)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30966701 |
Source
|
Record name | N-(1-Hydroxy-2,3,10-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl)ethanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30966701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5232-73-5 |
Source
|
Record name | N-(1-Hydroxy-2,3,10-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl)ethanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30966701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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